3-Butyl-2-heptanone

描述

Contextualization within Organic Chemistry

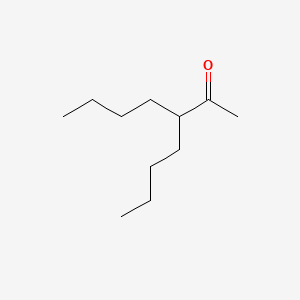

3-Butyl-2-heptanone is an organic compound with the chemical formula C11H22O. nih.gov Its structure features a seven-carbon chain (heptane) with a ketone functional group (a carbonyl group, C=O) at the second carbon position and a butyl group attached to the third carbon. nih.govuni.lu This classifies it as a ketone, a family of organic compounds characterized by a carbonyl group bonded to two other carbon atoms. ebsco.comteachy.app The IUPAC name for this compound is 3-butylheptan-2-one. nih.gov

Ketones are distinguished from aldehydes in that the carbonyl group is located within the carbon skeleton rather than at the end of a chain. lumenlearning.compressbooks.pub This structural difference significantly influences their chemical reactivity. The carbonyl group in ketones is polar, with the oxygen atom being more electronegative, which makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ebsco.comchemicals.co.uk

Significance of Branched Ketones in Chemical Science

Branched ketones, a sub-class of ketones, are organic compounds that contain a carbonyl group and have a non-linear carbon chain. This branching in their structure can lead to unique physical and chemical properties compared to their linear counterparts. These properties make them valuable in various scientific and industrial fields.

The structure of branched ketones is crucial for understanding their physical and chemical behaviors, such as boiling points and solubility. teachy.app Their applications are diverse, serving as solvents and as intermediates in the synthesis of more complex molecules. ebsco.comchemimpex.com In the fragrance and flavor industry, the specific scent of a ketone is highly dependent on its molecular structure, and branched ketones often contribute to distinctive aromatic profiles. teachy.appchemimpex.com

Furthermore, branched ketones are important in organic synthesis. For example, the acetoacetic ester synthesis can be employed to create disubstituted acetones, such as this compound, through successive alkylations. uomustansiriyah.edu.iq This highlights their role as building blocks in constructing larger, more complex organic molecules.

Current Research Perspectives on this compound

Current research on this compound appears to be focused on its synthesis and its utility as an intermediate in the creation of other organic compounds. For instance, it has been used as a starting material in the synthesis of more complex molecules like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. iucr.orgresearchgate.net This particular synthesis involved a multi-step reaction where this compound was reacted with ammonium (B1175870) acetate (B1210297) and 4-fluorobenzaldehyde. iucr.orgresearchgate.net

The synthesis of this compound itself can be achieved through methods such as the hydration of 3-butyl-1-heptyne using mercuric oxide and sulfuric acid. orgsyn.org Another general method for synthesizing ketones of this type is the acetoacetic ester synthesis, which allows for the introduction of two different alkyl groups. uomustansiriyah.edu.iq

While specific extensive research programs solely dedicated to this compound are not widely documented in the provided results, its appearance in synthetic procedures indicates its value as a tool for organic chemists. Its physical properties have been characterized, including its boiling point and density, which are essential data for its application in a laboratory setting. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H22O | nih.gov |

| Molecular Weight | 170.29 g/mol | nih.govchemicalbook.com |

| IUPAC Name | 3-butylheptan-2-one | nih.gov |

| CAS Number | 997-69-3 | nih.govchemicalbook.com |

| Appearance | Colorless, oily liquid | chemimpex.comchemicalbook.com |

| Boiling Point | 96-97 °C at 16 Torr | chemicalbook.com |

| Density | 0.8299 g/cm³ at 18.4 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-butylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWYOMMEUSFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244216 | |

| Record name | 2-Heptanone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-69-3 | |

| Record name | 3-Butyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanone, 3-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 997-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTYL-2-HEPTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butyl 2 Heptanone

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing 3-Butyl-2-heptanone are well-documented, providing reliable and reproducible pathways to the target molecule. These routes often rely on fundamental reactions in organic chemistry.

A known method for the preparation of this compound involves the hydration of an alkyne precursor. orgsyn.org Specifically, 3-butyl-1-heptyne can be converted to the desired ketone through a mercuric oxide-sulfuric acid-catalyzed hydration reaction. orgsyn.org This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne triple bond, which, after tautomerization, yields the ketone.

The general procedure for this type of transformation involves reacting the alkyne with water in the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst. orgsyn.org The synthesis of the precursor, 3-butyl-1-heptyne, can be achieved via the reaction of 1-hexyne (B1330390) with n-butyllithium followed by treatment with an ethyl halide, although specific details for this exact sequence leading to 3-butyl-1-heptyne are part of a general, analogous procedure. orgsyn.orgorgsyn.org

| Reactant | Reagents | Product | Key Transformation |

|---|---|---|---|

| 3-butyl-1-heptyne | Mercuric oxide (HgO), Sulfuric acid (H₂SO₄), Water (H₂O) | This compound | Markovnikov hydration of an alkyne to a ketone |

The acetoacetic ester synthesis is a versatile and widely used method for preparing methyl ketones. uomustansiriyah.edu.iqdocsity.com This strategy can be adapted to produce disubstituted acetones, such as this compound. uomustansiriyah.edu.iq The synthesis begins with ethyl acetoacetate, an active methylene (B1212753) compound, which is easily deprotonated by a base like sodium ethoxide to form a stable enolate. docsity.comwordpress.com

To synthesize this compound, a two-step alkylation is required. uomustansiriyah.edu.iq

First Alkylation: The sodioacetoacetic ester is first reacted with a butyl halide (e.g., butyl bromide) to introduce the butyl group at the α-carbon.

Second Alkylation: The resulting monoalkylated ester still possesses one acidic α-hydrogen. uomustansiriyah.edu.iq A second deprotonation, typically with a stronger base like potassium tert-butoxide to avoid side reactions, is followed by alkylation with an ethyl halide (e.g., ethyl bromide). uomustansiriyah.edu.iq

Hydrolysis and Decarboxylation: The resulting dialkylacetoacetic ester is then subjected to saponification using aqueous hydroxide, followed by acidification. orgsyn.org Heating the intermediate β-keto acid leads to decarboxylation, yielding the final product, this compound. uomustansiriyah.edu.iqorgsyn.org

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 (Alkylation 1) | Ethyl acetoacetate | 1. Sodium ethoxide 2. Butyl halide | Ethyl 2-butylacetoacetate |

| 2 (Alkylation 2) | Ethyl 2-butylacetoacetate | 1. Potassium tert-butoxide 2. Ethyl halide | Ethyl 2-butyl-2-ethylacetoacetate |

| 3 (Hydrolysis & Decarboxylation) | Ethyl 2-butyl-2-ethylacetoacetate | 1. NaOH(aq) 2. H₃O⁺, Heat | This compound |

Hydration of Alkynes (e.g., from 3-butyl-1-heptyne)

Exploration of Novel Synthetic Pathways

While established routes are reliable, research continues into more efficient, sustainable, and innovative methods for ketone synthesis. These explorations include advanced catalytic systems and bio-inspired approaches.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. For ketones like 3-heptanone (B90015) (a structural isomer of this compound), industrial production can involve the catalytic dehydrogenation of the corresponding secondary alcohol, 3-heptanol. chemicalbook.comnih.gov This principle could be applied to synthesize this compound from its corresponding alcohol, 3-butyl-2-heptanol.

Another industrial approach is the reductive condensation of propanal with 2-butanone (B6335102), which produces an unsaturated ketone that is then hydrogenated to 3-heptanone. nih.govwikipedia.org A similar crossed aldol (B89426) condensation strategy could theoretically be envisioned between appropriate aldehydes and ketones to construct the carbon skeleton of this compound, followed by dehydration and hydrogenation steps. For example, a reaction between pentanal and 2-butanone could be a potential, though unconfirmed, starting point for a related structure.

Drawing inspiration from biological processes offers a powerful paradigm for developing new synthetic methods. acs.orgnih.gov Enzymes, for instance, carry out highly selective oxidations under mild conditions.

One bio-inspired approach involves mimicking the action of alcohol dehydrogenase (ADH) enzymes. organic-chemistry.org Recent research has demonstrated the use of an ortho-naphthoquinone organocatalyst for the aerobic oxidation of alcohols to ketones. organic-chemistry.org This metal-free system operates through an intramolecular 1,5-hydrogen atom transfer and offers a green alternative to traditional oxidation methods. organic-chemistry.org While this specific protocol was shown to be more effective for benzylic alcohols, the underlying principle of using organocatalysts to facilitate aerobic oxidation is a key area of consideration for future syntheses of aliphatic ketones like this compound. organic-chemistry.org

Another strategy inspired by biosynthesis is the desaturation of alcohols via photoredox and cobalt dual catalysis. nih.gov This method allows for the generation of an alkoxyl radical, which can trigger C-C bond scission or lead to the formation of unsaturated ketones. nih.gov Such advanced catalytic cycles, which mimic aspects of enzymatic pathways, represent a frontier in synthetic chemistry that could potentially be harnessed for complex ketone synthesis. nih.gov

Chemical Reactivity and Transformation of 3 Butyl 2 Heptanone

Carbonyl Group Reactivity

The polarized carbon-oxygen double bond is the primary site of reactivity in 3-Butyl-2-heptanone, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones. cymitquimica.comchemguide.co.uk The slightly positive carbonyl carbon is a target for nucleophiles, which are species with a lone pair of electrons or a negative charge. chemguide.co.uk

Grignard Reactions : The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound results in the formation of a tertiary alcohol after acidic workup. adichemistry.compressbooks.pub The nucleophilic carbon from the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated. pressbooks.pubdoubtnut.com Due to the steric bulk around the carbonyl group of this compound, the reaction rate may be slower compared to less hindered ketones.

Wittig Reaction : The Wittig reaction provides a method to synthesize alkenes from ketones. adichemistry.comudel.edu A phosphorus ylide, also known as a Wittig reagent, attacks the carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane. udel.edulibretexts.orgopenstax.org This intermediate then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. adichemistry.comlibretexts.org The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) would yield 3-butyl-2-methyl-1-heptene. The yields for creating sterically hindered tetrasubstituted alkenes can sometimes be poor. adichemistry.com

A summary of representative nucleophilic addition reactions is presented below.

| Reaction Type | Reagent | Product | Notes |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 2,3-Dibutyl-2-octanol | Forms a tertiary alcohol. adichemistry.com |

| Wittig Reaction | Methylenetriphenylphosphorane ((C₆H₅)₃P=CH₂) | 3-Butyl-2-methyl-1-heptene | Converts the carbonyl group to a C=C double bond. wvu.edu |

The carbonyl group of this compound can be reduced to a secondary alcohol, 3-butyl-2-heptanol. This transformation is typically achieved using metal hydride reagents. lumenlearning.commasterorganicchemistry.com

Sodium Borohydride (NaBH₄) : This is a mild reducing agent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comumn.edu The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol. lumenlearning.com

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and more reactive reducing agent than NaBH₄, LiAlH₄ also converts ketones to alcohols. lumenlearning.comwikipedia.orgbyjus.com It must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and reacts violently with water. byjus.comdu.ac.in Due to its high reactivity, it is typically used for reducing less reactive carbonyl compounds like carboxylic acids and esters. lumenlearning.commasterorganicchemistry.com

| Reducing Agent | Solvent | Product | Relative Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 3-Butyl-2-heptanol | Mild, selective for aldehydes and ketones. umn.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 3-Butyl-2-heptanol | Strong, reduces most carbonyl functional groups. wikipedia.orgdu.ac.in |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the enolate of one carbonyl compound acting as a nucleophile and attacking the carbonyl group of another. libretexts.orglibretexts.orgorgosolver.com

For an unsymmetrical ketone like this compound, two different enolates can potentially form by deprotonation of the alpha-hydrogens. However, the alpha-carbon bearing the butyl group is sterically hindered. In a "crossed" or "mixed" aldol reaction, where this compound is reacted with an aldehyde that cannot form an enolate itself (like benzaldehyde), the ketone is first converted to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.orgmasterorganicchemistry.com This "directed" aldol reaction allows for controlled synthesis. libretexts.org The enolate of this compound would then add to the aldehyde, followed by dehydration (often with heating) to yield an α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.com The self-condensation of ketones is generally less favorable than that of aldehydes. masterorganicchemistry.com

Reduction Processes to Alcohols

Oxidation to Carboxylic Acid Derivatives

The oxidation of ketones requires harsh conditions and typically involves carbon-carbon bond cleavage. A significant reaction in this category is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction converts a ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent alpha-carbon. sigmaaldrich.comorganic-chemistry.org The reaction is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgresearchgate.net

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two alkyl groups are the methyl group and the sec-heptyl group (specifically, the 1-propylbutyl group). Based on the migratory aptitude rules, the more substituted sec-heptyl group would preferentially migrate.

Predicted Outcome : Oxidation of this compound with a peroxyacid is expected to yield sec-heptyl acetate (B1210297). Studies on the simpler 3-heptanone (B90015) showed that the n-butyl group migrates preferentially over the ethyl group, indicating that even among primary alkyl groups, size can influence migration. cdnsciencepub.com

Tautomeric Equilibrium Studies (Keto-Enol Tautomerism)

Like other ketones with alpha-hydrogens, this compound exists in equilibrium with its enol tautomers. np-mrd.orghmdb.cacontaminantdb.caymdb.ca Tautomers are constitutional isomers that rapidly interconvert, typically through the movement of a proton and the shifting of a double bond. fiveable.me For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. fiveable.mechemistrysteps.com

This compound can form two different enol structures due to the presence of alpha-hydrogens on both sides of the carbonyl group.

Enol 1 (Less substituted) : Formed by removing a proton from the methyl group.

Enol 2 (More substituted) : Formed by removing a proton from the alpha-carbon bonded to the butyl group.

The equilibrium between these forms is influenced by steric and electronic factors. fiveable.mersc.org Generally, the more substituted enol is thermodynamically more stable. chemistrysteps.comlibretexts.org However, the formation of the less substituted "kinetic" enolate can be favored by using a sterically hindered base like LDA at low temperatures. chemistrysteps.comlibretexts.orgmsu.edu The presence of bulky substituents can also influence the stability of the enol form. fiveable.mersc.org

| Tautomer | Structure | Relative Stability |

| Keto Form | This compound | Predominant form at equilibrium. fiveable.mechemistrysteps.com |

| Enol Form 1 | 3-Butylhept-1-en-2-ol | Less substituted enol. |

| Enol Form 2 | 3-Butylhept-2-en-2-ol | More substituted, generally more thermodynamically stable enol. chemistrysteps.com |

Advanced Spectroscopic and Chromatographic Characterization of 3 Butyl 2 Heptanone

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3-Butyl-2-heptanone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments in the molecule. spectrabase.com The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

The spectrum is characterized by a singlet for the methyl protons of the acetyl group, which are not coupled to any neighboring protons. The remaining protons on the butyl and heptyl chains appear as multiplets due to spin-spin coupling with adjacent protons. The integration of these signals provides a ratio of the number of protons in each unique environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.1 | Singlet | 3H | CH₃ (acetyl group) |

| ~2.3 | Multiplet | 1H | CH (at position 3) |

| ~1.2-1.6 | Multiplet | 12H | CH₂ (of both butyl chains) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. spectrabase.com The most downfield signal corresponds to the carbonyl carbon of the ketone group due to its deshielding effect. The other carbon atoms of the alkyl chains appear at higher fields.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~212 | C=O (Ketone) |

| ~50 | CH (at position 3) |

| ~29-32 | CH₂ (of both butyl chains) |

| ~22-23 | CH₂ (of both butyl chains) |

| ~14 | CH₃ (terminal methyls of butyl chains) |

Note: These are approximate chemical shifts. Actual values can be found in spectral databases such as SpectraBase. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

In transmission IR spectroscopy, the sample is typically analyzed neat (as a thin film) between salt plates (e.g., NaCl). The spectrum of this compound shows a characteristic strong absorption band for the C=O stretching vibration of the ketone. spectrabase.com

Table 3: Key Transmission IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1715 | Strong | C=O stretch (aliphatic ketone) |

| ~2850-2960 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

Vapor phase IR spectroscopy measures the IR absorption of the compound in the gaseous state. nih.gov The resulting spectrum is often more resolved than the transmission spectrum, showing finer rotational-vibrational details. The key absorption frequencies remain consistent with those observed in the transmission spectrum, confirming the presence of the ketone functional group and alkyl chains. The C=O stretching frequency in the vapor phase is typically observed at a slightly higher wavenumber compared to the condensed phase.

Transmission Infrared Spectroscopy

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.3 g/mol ). nih.gov

The fragmentation of aliphatic ketones is predictable. miamioh.edu The primary fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to the formation of several key fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 127 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 113 | [M - C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

Another potential fragmentation is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer. uou.ac.in This would result in the formation of a neutral enol and a charged alkene.

General Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the analysis of this compound, electron ionization (EI) is a commonly employed method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

The fragmentation of ketones is influenced by the stability of the resulting carbocations. slideshare.net In the mass spectrum of a related compound, 3-heptanone (B90015), prominent peaks are observed at m/z values corresponding to the loss of alkyl groups. For instance, α-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. uou.ac.in This can result in the loss of an ethyl radical or a butyl radical, leading to the formation of stable acylium ions. uou.ac.in Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. louisville.edulibretexts.org This rearrangement is highly predictable and useful for identifying carbonyl compounds and determining their structure. libretexts.org

The mass spectrum of 3-heptanone, a structural isomer of this compound, shows characteristic peaks that aid in its identification. The table below summarizes key mass spectral data for 3-heptanone.

| Accession | Instrument Type | Major Peaks (m/z) |

| MSBNK-Fac_Eng_Univ_Tokyo-JP000268 | EI-B | 29, 41, 57, 86, 114 |

| MSBNK-Fac_Eng_Univ_Tokyo-JP008842 | EI-B | Not specified |

It is important to note that while the fragmentation patterns of isomers can be similar, subtle differences can allow for their differentiation.

Gas Chromatography (GC) Applications

Gas chromatography is a premier separation technique for volatile and semi-volatile compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas, where it is separated based on its boiling point and interaction with the stationary phase. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification and quantification of this compound. nih.gov GC separates the components of a mixture, and MS provides detailed structural information for each component as it elutes from the column. nih.gov This hyphenated technique is widely used in various fields, including metabolomics, environmental analysis, and food chemistry. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where individual compounds are separated. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. researchgate.net For instance, the different heptanone isomers (2-heptanone, 3-heptanone, and 4-heptanone) can be distinguished by their slightly different retention times and unique mass spectral fragmentation patterns in GC-MS analysis. researchgate.net

The following table outlines typical GC-MS parameters that can be adapted for the analysis of ketones. lcms.cz

| Parameter | Condition |

| GC Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature Program | 65 °C for 0.01 min, 300 °C/min to 280 °C |

| Oven Temperature Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium at 1 mL/min constant flow |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 to 1000 m/z |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For ketones like this compound, derivatization can increase volatility, improve chromatographic separation, and enhance detection sensitivity, particularly in GC-MS analysis. rsc.orgeurekaselect.com

Chemoselective Derivatization Methodologies (e.g., with Aminooxy Reagents)

Chemoselective derivatization targets a specific functional group, in this case, the carbonyl group of the ketone. Aminooxy reagents are highly effective for the derivatization of aldehydes and ketones through an oximation reaction. louisville.edu This reaction is highly chemoselective and proceeds under mild conditions, forming a stable oxime ether linkage. louisville.edu The use of aminooxy reagents is considered one of the most efficient methods for labeling aldehydes and ketones. rsc.org

Several aminooxy reagents have been developed for various analytical applications. researchgate.netrsc.org For example, N-(2-(aminooxy)ethyl)-N,N,N-trimethylammonium iodide (ATM) has been used to capture volatile aldehydes and ketones. rsc.org Another reagent, 4-(2-aminooxyethyl)-morpholin-4-ium chloride (AMAH), allows for analysis by both Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR-MS) and GC-MS. rsc.org The derivatization of carbonyl compounds with these reagents enhances their detectability in complex mixtures. researchgate.net

Microwave-Assisted Derivatization Protocols

Microwave-assisted derivatization is a rapid and efficient alternative to conventional heating methods. nih.govtulane.edu The use of microwave energy significantly reduces reaction times, often from hours to minutes, by enabling higher reaction temperatures to be reached quickly in a sealed vessel. nih.govresearchgate.net This technique has been successfully applied to the derivatization of various compounds, including ketones, for GC-MS analysis. nih.govnih.gov

Microwave-assisted protocols have been developed for various derivatization reactions, such as acetylation and trimethylsilylation. nih.gov For instance, a reaction time of 5 minutes at 100°C in a microwave reactor was found to be sufficient for effective derivatization in several standard protocols. nih.gov This rapid heating can also be applied to the saponification step that sometimes precedes derivatization in the analysis of fats and oils. mdpi.comuliege.be The efficiency and speed of microwave-assisted derivatization make it a valuable tool for high-throughput analysis. researchgate.netchromatographytoday.com

Applied Research Domains for 3 Butyl 2 Heptanone

Role as an Intermediate in Complex Organic Synthesis

3-Butyl-2-heptanone serves as a versatile intermediate in the field of organic synthesis, enabling the creation of more complex molecules. chemimpex.com Its structure is particularly valuable as a building block in various chemical reactions. chemimpex.comsolubilityofthings.com

One notable application is in the acetoacetic ester synthesis for producing disubstituted acetones. uomustansiriyah.edu.iq An example of this is the synthesis of this compound itself, which involves two successive alkylations of ethyl acetoacetate, followed by hydrolysis and decarboxylation. uomustansiriyah.edu.iq This ketone can also be synthesized through the mercuric oxide–sulfuric acid hydration of 3-butyl-1-heptyne. orgsyn.org

The reactivity of the ketone functional group in this compound allows for a range of transformations, making it a valuable precursor in the synthesis of various organic compounds. cymitquimica.com Researchers utilize this compound as a starting material or an intermediate in the production of other chemicals, which can lead to the development of innovative products. chemimpex.com Its role as an intermediate is also noted in the fragrance and pharmaceutical industries. chemimpex.com

Contributions to Materials Science Research

This compound has been explored in materials science for its potential applications in the development of new materials, particularly in the realm of polymers, composites, coatings, and adhesives. chemimpex.com

Polymer and Composite Development Research

In the field of polymer science, ketones can act as solvents for various resins, which is a crucial aspect of polymer processing and composite fabrication. While specific research detailing the use of this compound in polymer and composite development is not extensively documented in the provided results, the general properties of ketones suggest its utility in this area. For instance, the related compound 3-heptanone (B90015) is used as a solvent for polyvinyl and nitrocellulose resins. chemicalbook.inguidechem.com This suggests that this compound may also exhibit solvency for certain polymers, which is a key factor in creating polymer composites. The development of polymer composites often involves dissolving a polymer in a suitable solvent to incorporate fillers or other materials before curing or processing. mdpi.comroutledge.commdpi.com

Formulations in Coatings and Adhesives Research

This compound is recognized for its use as a solvent in the formulation of coatings and adhesives. chemimpex.com Its excellent solvency characteristics and low volatility make it a suitable component in these formulations. chemimpex.com The performance and drying times of paints, coatings, and adhesives can be enhanced by its inclusion. chemimpex.com For example, the related compound 2-heptanone (B89624) is used in coating products. atamankimya.comgoogle.com The ability of ketones to dissolve various resins is a critical property for creating uniform and effective coatings and adhesives. chemicalbook.inguidechem.com

Exploratory Research in Pharmaceutical Development

There is exploratory research into the applications of this compound in the pharmaceutical sector. chemimpex.com It is considered for its potential in drug formulation and as a key building block in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com The synthesis of complex organic molecules is fundamental to pharmaceutical development, and as an intermediate, this compound can play a role in constructing the carbon skeletons of medicinal compounds. chemimpex.comsolubilityofthings.com While detailed studies on specific pharmaceutical applications of this compound are not prevalent in the search results, its identity as a synthetic intermediate suggests its potential contribution to the field. chemimpex.comcymitquimica.com

Analytical Method Development in Proteomics Research

While direct application of this compound in proteomics research is not explicitly detailed, the broader context of analytical chemistry provides a potential role. Proteomics, the large-scale study of proteins, heavily relies on techniques like mass spectrometry (MS) and chromatography for the separation and identification of peptides and proteins. nih.gov

In this context, organic compounds are crucial for various sample preparation and analysis steps. For instance, different solvents and reagents are used for protein extraction, solubilization, and fractionation. nih.gov The development of analytical methods often involves optimizing these chemical components to improve separation efficiency and detection sensitivity. While there is no specific mention of this compound, its properties as an organic solvent could make it a candidate for investigation in specific analytical protocols within proteomics or metabolomics, where the separation of complex biological mixtures is required.

Investigation in Solvent Chemistry

This compound is recognized for its excellent solvency characteristics. chemimpex.com Its molecular structure, featuring a ketone functional group and a relatively long alkyl chain, allows it to dissolve a variety of organic compounds. chemimpex.comsolubilityofthings.com This makes it a valuable solvent in several industrial processes. chemimpex.com

Research in solvent chemistry would involve characterizing its physical and chemical properties, such as solubility parameters, boiling point, and vapor pressure, to determine its suitability for different applications. Its low volatility is a noted advantage, suggesting it has a relatively high boiling point and low evaporation rate, which is desirable in many formulations to control drying times and reduce volatile organic compound (VOC) emissions. chemimpex.com The study of its interactions with different solutes at a molecular level would also fall under the purview of solvent chemistry, providing a deeper understanding of its performance in various applications.

常见问题

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow OSHA/NIOSH guidelines for ketone handling: use fume hoods, wear nitrile gloves, and monitor airborne concentrations via real-time sensors. Store in flammability-rated cabinets (flash point ~41°C, similar to 3-heptanone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。